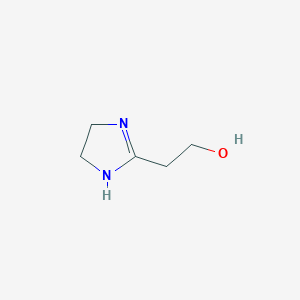

2-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

143454-57-3 |

|---|---|

Molecular Formula |

C5H10N2O |

Molecular Weight |

114.15 g/mol |

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)ethanol |

InChI |

InChI=1S/C5H10N2O/c8-4-1-5-6-2-3-7-5/h8H,1-4H2,(H,6,7) |

InChI Key |

OANMAQPCEYCTAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 4,5 Dihydro 1h Imidazol 2 Yl Ethan 1 Ol and Its Structural Analogs

Direct Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol

The direct synthesis of the this compound scaffold, also known as 2-hydroxyethyl-2-imidazoline, is primarily achieved through two reliable methodologies: the cyclization of amino alcohols with carboxylic acid derivatives and the condensation of diamines with aldehydes.

Cyclization Reactions Involving Amino Alcohols and Carboxylic Acid Derivatives

The formation of the 2-imidazoline ring is a well-established process involving the reaction of a 1,2-diamine with a carboxylic acid or its functional derivatives, such as esters or nitriles. chemicalbook.comacs.orgbas.bg In the context of synthesizing this compound, the key precursors are ethylenediamine (B42938) and a derivative of 3-hydroxypropanoic acid.

The reaction typically proceeds by heating a mixture of the 1,2-diamine and the carboxylic acid, which drives the cyclodehydration process. acs.org To facilitate the removal of water and shift the equilibrium toward the product, an azeotropic solvent like benzene (B151609) or toluene (B28343) is often used, with the water being separated as it forms. acs.org A notable method involves reacting lauric acid with aminoethylethanolamine, a substituted diamine, at temperatures between 140°C and 210°C. This two-step, one-pot process first forms an intermediate amide, which then cyclizes at a higher temperature to yield the imidazoline (B1206853) product. google.com This general principle can be applied to the synthesis of the title compound using the appropriate starting materials.

Alternatively, esters or nitriles can serve as the electrophilic partner. The condensation of ethylenediamine with an ester is a common protocol for accessing the 2-imidazoline ring system. chemicalbook.com A process has been developed where a carboxylic acid ester reacts with a complex of 1,2-diaminoethane and trialkylaluminium, reportedly giving 2-substituted 2-imidazolines in quantitative yields. google.com

Table 1: Selected Cyclization Methods for 2-Imidazoline Synthesis

| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,2-Diamine | Carboxylic Acid | Heating, azeotropic distillation (e.g., with benzene) | 2-Substituted-2-imidazoline | acs.org |

| Aminoethylethanolamine | Lauric Acid | Heating at 140°C - 210°C, vacuum | 1-hydroxyethyl-2-alkyl-2-imidazoline | google.com |

| Ethylenediamine | Ester or Nitrile | Condensation reaction | 2-Substituted-2-imidazoline | chemicalbook.com |

| 1,2-Diaminoethane-Trialkylaluminium Complex | Carboxylic Acid Ester | Not specified | 2-Substituted-2-imidazoline | google.com |

Condensation Pathways Utilizing Aldehydes or Ketones as Precursors

A highly efficient and widely used method for synthesizing 2-imidazolines involves the condensation of an aldehyde with ethylenediamine. chemicalbook.combas.bg This pathway requires an oxidizing agent to convert the initially formed aminal intermediate into the final imidazoline ring. To synthesize this compound, the precursor aldehyde would be 3-hydroxypropanal.

Various oxidants and catalysts have been employed to facilitate this transformation under mild conditions. Molecular iodine (I₂) in the presence of a base like potassium carbonate is effective for preparing 2-imidazolines from aldehydes and ethylenediamine. organic-chemistry.org Other successful systems include N-iodosaccharin (NISac), which allows the reaction to proceed at room temperature in high yields, and hydrogen peroxide (H₂O₂) with a sodium iodide catalyst, which offers an environmentally friendly option. bas.bgorganic-chemistry.org The reaction mechanism generally involves the initial formation of a Schiff base or aminal from the condensation of the aldehyde and diamine, followed by an oxidative cyclization to form the stable dihydroimidazole (B8729859) ring.

Table 2: Oxidants Used in Aldehyde-Diamine Condensation for 2-Imidazoline Synthesis

| Oxidant/Catalyst System | Key Advantages | Reference |

|---|---|---|

| Iodine (I₂) / Potassium Carbonate (K₂CO₃) | Good yields, smooth reaction | organic-chemistry.org |

| tert-Butyl Hypochlorite | High yields, suitable for dialdehydes | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Sodium Iodide (NaI) | Mild, environmentally friendly | organic-chemistry.org |

| N-Iodosaccharin (NISac) | Room temperature reaction, simple, fast | bas.bg |

Synthetic Routes for Derivatized this compound Scaffolds

The core this compound structure serves as a versatile scaffold that can be modified at several positions to generate advanced molecular architectures and polycyclic systems.

Functionalization of the Ethan-1-ol Moiety for Advanced Molecular Architectures

The ethan-1-ol side chain offers a reactive handle for further molecular elaboration. The primary alcohol group can undergo a range of classic alcohol transformations, such as oxidation or esterification. For instance, high-temperature oxidation can convert the alcohol to an aldehyde or carboxylic acid, providing a new functional group for subsequent reactions. rsc.org

However, functionalization of the hydroxyl group must compete with the reactivity of the nitrogen atoms within the dihydroimidazole ring. The ring nitrogens, particularly the N-H group, are nucleophilic and can react with electrophiles. For example, treatment of 2-benzylimidazoline with acetic anhydride (B1165640) results in the formation of 1,3-diacetyl-2-benzylideneimidazolidine, indicating that acylation occurs readily on the ring nitrogens. chemicalbook.com Therefore, synthetic strategies aimed at modifying the ethan-1-ol moiety may require protection of the ring nitrogens to achieve selective transformation of the hydroxyl group.

Regioselective Substitutions on the Dihydroimidazole Ring System

Introducing substituents directly onto the dihydroimidazole ring is a powerful strategy for creating structural diversity. Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have enabled the highly regioselective functionalization of imidazole (B134444) and related heterocyclic rings.

Direct C-H arylation allows for the coupling of 1-aryl-1H-imidazoles with aryl halides. google.com By selecting the appropriate catalyst system, such as Pd(OAc)₂ with AsPh₃, and a base like CsF, it is possible to regioselectively synthesize 1,5-diaryl-1H-imidazoles. google.com Research has demonstrated that it is possible to sequentially and selectively replace all three C-H bonds of an imidazole ring with aryl groups using palladium catalysis. Further control over regioselectivity can be achieved through the strategic use of protecting groups on the ring nitrogen.

Suzuki-Miyaura cross-coupling reactions are also effective for this purpose. This method typically involves the reaction of a halogenated dihydroimidazole with a boronic acid in the presence of a palladium catalyst. This approach has been successfully used to introduce a wide variety of aryl, heteroaryl, or vinyl groups onto the imidazo[1,2-a]imidazolin-2-one scaffold, demonstrating its potential for creating large and diverse chemical libraries from a common precursor.

Construction of Polycyclic Systems Incorporating the Dihydroimidazole Framework

The dihydroimidazole ring is a valuable building block for the construction of more complex, fused polycyclic systems. These structures are often synthesized via intramolecular cyclization reactions or by annulation strategies where a new ring is built onto the existing dihydroimidazole framework.

One powerful method involves Pd(II)-catalyzed intramolecular arylation, which can be used to form fused N-heterocycles like those containing purine (B94841) or benzimidazole (B57391) structural units. Another approach is the synthesis of polycyclic imidazolidinones through the redox-annulation of α-ketoamides with cyclic secondary amines, a transformation that can be accelerated by catalytic amounts of benzoic acid.

A direct example is the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, a novel hybrid compound. This molecule was further converted into di-substituted sulfonamide derivatives and other complex products, showcasing how the dihydroimidazole unit can be integrated into a larger, polycyclic architecture that serves as a platform for further derivatization.

Methodological Advancements in Green Chemical Synthesis of Dihydroimidazoline Compounds

Traditional methods for synthesizing 2-imidazolines often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents and solvents. semanticscholar.org In contrast, green chemistry approaches offer significant improvements by providing milder reaction conditions, enhanced reaction rates, and cleaner product profiles. semanticscholar.orgtaylorfrancis.com These modern techniques are not only more environmentally friendly but also often lead to higher yields and simplified purification processes.

One of the most promising advancements in the green synthesis of dihydroimidazoline compounds is the use of microwave-assisted synthesis . semanticscholar.orgresearchgate.netresearchgate.net Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves product yields. semanticscholar.orgresearchgate.net For instance, the synthesis of various 2-substituted-2-imidazolines has been successfully achieved in high yields (70-80%) within a minute of microwave irradiation. semanticscholar.org This method has been applied to the reaction of nitriles with ethylenediamine in the presence of carbon disulfide, showcasing its efficiency. semanticscholar.orgresearchgate.net Another green aspect of microwave-assisted synthesis is the ability to perform reactions under solvent-free conditions, which completely eliminates the environmental impact associated with solvent use and disposal. researchgate.net

The following table summarizes the results of microwave-assisted synthesis of various 2-substituted 2-imidazolines, demonstrating the efficiency of this method.

Table 1: Microwave-Assisted Synthesis of 2-Substituted 2-Imidazolines

| Substituent (R) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | 1 | 78 | semanticscholar.org |

| 4-Methylphenyl | 1 | 75 | semanticscholar.org |

| 4-Chlorophenyl | 1 | 72 | semanticscholar.org |

| 4-Methoxyphenyl | 1 | 80 | semanticscholar.org |

Another significant green methodology is the application of ultrasound irradiation (sonochemistry). nih.govnih.govscispace.com Ultrasound promotes chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates. youtube.com A notable example is the synthesis of a series of 2-substituted-2-imidazolines from the reaction of substituted aldehydes and ethylenediamine using ultrasound irradiation in an aqueous medium. nih.gov This method not only resulted in high yields (80-99%) but also utilized water as a green solvent, further enhancing its environmental credentials. nih.gov

The data below illustrates the effectiveness of ultrasound-promoted synthesis of 2-imidazolines in an aqueous medium.

Table 2: Ultrasound-Promoted Synthesis of 2-Substituted-2-Imidazolines in Water

| Substituent (R) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | 15 | 95 | nih.gov |

| 4-Chlorophenyl | 10 | 98 | nih.gov |

| 4-Methoxyphenyl | 20 | 92 | nih.gov |

| 2-Naphthyl | 15 | 90 | nih.gov |

These methodological advancements highlight a clear trend towards more sustainable and efficient synthetic routes for this compound and its analogs. The adoption of these green chemistry principles not only minimizes the environmental footprint of chemical synthesis but also often provides economic benefits through reduced energy consumption, shorter reaction times, and higher product yields.

Chemical Transformations and Reactivity Profiles of 2 4,5 Dihydro 1h Imidazol 2 Yl Ethan 1 Ol

Oxidative and Reductive Transformations of the Hydroxyethyl (B10761427) Group

The hydroxyethyl group attached to the dihydroimidazole (B8729859) ring is a primary alcohol and, as such, is susceptible to standard oxidative and reductive transformations.

Oxidative Transformations: The primary alcohol moiety can be oxidized to form either an aldehyde, 2-(4,5-dihydro-1H-imidazol-2-yl)acetaldehyde, or a carboxylic acid, (4,5-dihydro-1H-imidazol-2-yl)acetic acid. The specific product obtained depends on the choice of oxidizing agent and the reaction conditions. While direct studies on 2-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol are not extensively documented, the oxidation of similar alcohol-bearing heterocyclic compounds is well-established. For instance, related structures like 1-(1H-benzo[d]imidazol-2-yl)ethanol can be catalytically oxidized to the corresponding ketone, 1-(1H-benzo[d]imidazol-2-yl)ethanone, demonstrating the feasibility of oxidizing the alcohol group without disrupting the imidazole (B134444) core. researchgate.net Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective conversion to the aldehyde, whereas stronger agents like potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the carboxylic acid.

Reductive Transformations: The hydroxyethyl group is already in a reduced state and is not typically subject to further reduction. However, its hydroxyl group can be chemically modified or replaced. For example, it can be converted into a better leaving group, such as a tosylate or mesylate, which can then be reductively cleaved to yield 2-ethyl-4,5-dihydro-1H-imidazole. Selective reduction reactions have been noted in related complex molecules; for example, the imidazolic OH group in certain 1-hydroxy-1H-imidazoles can be selectively reduced in the presence of a phenolic OH group, highlighting the potential for controlled transformations within multifunctional imidazole derivatives. mdpi.com

| Transformation | Reagent Class | Potential Product |

| Oxidation | Mild Oxidants (e.g., PCC) | 2-(4,5-Dihydro-1H-imidazol-2-yl)acetaldehyde |

| Oxidation | Strong Oxidants (e.g., KMnO4) | (4,5-Dihydro-1H-imidazol-2-yl)acetic acid |

| Derivatization & Reduction | 1. TsCl, pyridine (B92270); 2. LiAlH4 | 2-Ethyl-4,5-dihydro-1H-imidazole |

Reactions Involving the Dihydroimidazole Nitrogen Atoms, Including Protonation and Alkylation

The dihydroimidazole ring contains two nitrogen atoms which confer basic and nucleophilic properties to the molecule.

Protonation: As a cyclic amidine, the 2-imidazoline ring is basic and readily undergoes protonation at the sp2-hybridized nitrogen atom (N3) in the presence of acids to form stable hydrochloride or other acid salts. chemicalbook.com This basicity is a key characteristic of its chemical profile.

Alkylation and Acylation: The nitrogen atoms, possessing lone pairs of electrons, are nucleophilic and can react with various electrophiles. The N1 nitrogen is already substituted with the hydroxyethyl group. The N3 nitrogen, however, is available for reaction. Treatment with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary imidazolinium salts. chemicalbook.com This quaternization is a common reaction for 2-imidazolines. chemicalbook.com Similarly, acylation can occur at the N3 position with acyl chlorides or anhydrides, yielding N-acylated derivatives. The nucleophilic character of the nitrogen atoms is a fundamental aspect of the reactivity of the dihydroimidazole ring.

| Reaction | Electrophile | Product Type |

| Protonation | Strong Acids (e.g., HCl) | Imidazolinium Salt |

| Alkylation | Alkyl Halides (e.g., CH3I) | Quaternary Imidazolinium Salt |

| Acylation | Acyl Chlorides (e.g., CH3COCl) | N-Acyl Imidazoline (B1206853) Derivative |

Electrophilic and Nucleophilic Reactivity of the Dihydroimidazole Ring System

The reactivity of the dihydroimidazole ring itself is distinct from that of an aromatic imidazole ring due to its partial saturation.

Nucleophilic Reactivity: The dihydroimidazole ring system can act as a nucleophile in certain reactions. The nitrogen atoms are the primary centers of nucleophilicity, as discussed in the context of alkylation and acylation. Furthermore, the entire ring system can participate in reactions such as conjugate additions. For example, 2-imidazolines can undergo a conjugated addition to the triple bond of an alkyne, initiating a domino reaction that leads to more complex imidazolidine (B613845) derivatives. nih.gov

Electrophilic Reactivity: The dihydroimidazole ring is generally electron-rich and not prone to electrophilic substitution on the carbon atoms of the ring in the way aromatic systems are. The C2 carbon, situated between two nitrogen atoms, is electron-deficient and can be susceptible to nucleophilic attack, especially if a leaving group is present. Convenient methods have been developed for the conversion of related imidazolium (B1220033) salts to 2-imidazolones through oxidation at the C2 position, which proceeds via attack of a nucleophile like hydroxide. nih.gov This indicates that the C2 position is the most likely site for reactions with nucleophiles rather than electrophiles.

Employment of this compound as a Precursor in Complex Organic Synthesis

The bifunctional nature of this compound makes it a useful starting material for the synthesis of more elaborate molecular architectures, particularly fused heterocyclic systems. Imidazoline derivatives are recognized as important synthetic intermediates. researchgate.net

The molecule contains two key reactive sites: the hydroxyl group and the N-H moiety of the imidazoline ring. These sites can be involved in cyclization reactions to form bicyclic products. For instance, a related precursor, 2-[(2-aminoethyl)amino]ethan-1-ol, can be catalyzed to form 1-(2-hydroxyethyl)imidazolidin-2-one, a complex cyclic urea (B33335) derivative. mdpi.com This type of transformation highlights the potential for the hydroxyethyl imidazoline core to serve as a scaffold for building fused ring systems.

The hydroxyl group can be converted into other functionalities, expanding its synthetic utility. For example, esterification or etherification of the alcohol provides a route to a wide array of derivatives with tailored properties. These derivatives can then undergo further reactions involving the imidazoline ring, such as annelation reactions, to construct imidazo[1,2-a]pyrimidine (B1208166) systems, which are present in many biologically active compounds.

| Precursor Functional Group | Reaction Type | Resulting Structure |

| Hydroxyethyl Group & Ring N-H | Intramolecular Cyclization | Fused Bicyclic Systems (e.g., Imidazolidinones) |

| Dihydroimidazole Ring | Annelation with β-dicarbonyl compounds | Fused Heterocycles (e.g., Imidazo[1,2-a]pyrimidines) |

| Hydroxyethyl Group | Esterification/Etherification | Functionalized Side-Chains |

Advanced Spectroscopic and Crystallographic Characterization of 2 4,5 Dihydro 1h Imidazol 2 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and chemical environment within 2-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol and its analogs can be constructed.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present in the molecule. The protons of the dihydroimidazole (B8729859) ring, the ethanolic side chain, and any substituents on the ring system will have distinct chemical shifts, multiplicities, and integration values. For instance, the methylene (B1212753) protons of the dihydroimidazole ring typically appear as a multiplet, while the protons of the ethyl alcohol side chain will show signals corresponding to the -CH₂-CH₂-OH fragment.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the dihydroimidazole ring, including the unique C2 carbon, and the carbons of the ethanolic side chain will resonate at specific chemical shifts. The chemical shift values are sensitive to the local electronic environment, providing valuable data on the nature of the chemical bonds and the presence of neighboring functional groups. For example, in derivatives, the introduction of substituents can cause significant shifts in the signals of nearby carbon and proton atoms, which can be used to confirm the position of the substituent.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | - | ~165 |

| C4/C5-H₂ | ~3.6 | ~45 |

| -CH₂-CH₂OH | ~2.5-3.8 | ~30-60 |

| -OH | Variable | - |

| N-H | Variable | - |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and specific derivative.

To definitively assign the ¹H and ¹³C NMR signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity within the ethanolic side chain and the dihydroimidazole ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon and proton atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, allowing for the unambiguous assignment of both ¹H and ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, it can show the correlation between the protons on the ethanolic side chain and the C2 carbon of the dihydroimidazole ring, confirming the attachment of the side chain to the ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the various functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding. scirp.org The N-H stretching vibration of the dihydroimidazole ring also appears in this region. scirp.org C-H stretching vibrations of the aliphatic methylene groups are typically observed between 3000 and 2850 cm⁻¹. The C=N stretching vibration of the imidazoline (B1206853) ring is a key feature, usually appearing in the range of 1650-1550 cm⁻¹. C-N and C-O stretching vibrations will be found in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the C=N and C-C skeletal vibrations can be strong, aiding in the characterization of the ring structure. Comparison of the experimental FT-IR and Raman spectra with theoretical calculations based on methods like Density Functional Theory (DFT) can lead to a more detailed assignment of the vibrational modes. researchgate.netnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3400-3200 (broad) | FT-IR |

| N-H Stretch | 3400-3200 | FT-IR |

| C-H Stretch (aliphatic) | 3000-2850 | FT-IR, Raman |

| C=N Stretch | 1650-1550 | FT-IR, Raman |

| C-N Stretch | 1350-1000 | FT-IR, Raman |

| C-O Stretch | 1260-1000 | FT-IR, Raman |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides a unique fingerprint that can be used to confirm the structure. acdlabs.com Common fragmentation pathways for this molecule could include:

Loss of a water molecule (-18 Da) from the alcohol group, which is a common fragmentation for alcohols. libretexts.org

Alpha-cleavage , where the bond adjacent to the oxygen or nitrogen atom is broken. libretexts.org This could lead to the loss of a CH₂OH radical or cleavage of the ethanolic side chain.

Cleavage of the dihydroimidazole ring , leading to characteristic fragment ions.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition and further confirms the identity of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms in the crystal lattice can be determined.

A single-crystal X-ray diffraction study of this compound or its derivatives would provide a wealth of information, including:

Bond lengths and bond angles : Precise measurements of all bond lengths and angles within the molecule. researchgate.net

Conformation : The preferred conformation of the molecule in the solid state, including the orientation of the ethanolic side chain relative to the dihydroimidazole ring.

Intermolecular interactions : Details of hydrogen bonding, van der Waals forces, and any π-π stacking interactions that stabilize the crystal structure. researchgate.net

For example, in the crystal structure of a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, intermolecular N-H···N hydrogen bonds were observed to link neighboring molecules into chains. researchgate.net Similar interactions would be expected for this compound, with the hydroxyl group also participating in hydrogen bonding.

Conformational Analysis and Torsional Angle Derivation

The three-dimensional arrangement of atoms in this compound and its derivatives is dictated by the rotational freedom around single bonds, leading to various possible conformations. X-ray crystallography is a powerful tool for determining the precise solid-state conformation, including the measurement of torsional (dihedral) angles which describe the spatial relationship between different parts of a molecule.

In derivatives of this compound, the conformation is largely influenced by the substituents on the dihydroimidazole ring and the ethanol (B145695) group. For instance, in the case of 2-[2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol, the central 1H-imidazole ring exhibits significant twisting relative to the attached phenyl and benzene (B151609) rings. nih.gov The dihedral angles between the imidazole (B134444) ring and the benzene and two phenyl rings are 49.45 (8)°, 88.94 (9)°, and 19.43 (8)°, respectively. nih.gov Furthermore, the N1–C11–C12A–O1A torsion angle in this derivative is reported to be 46.6 (2)°. nih.gov

Similarly, in 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, a derivative where the ethanol group is replaced by a pyridine (B92270) ring, the six- and five-membered rings are slightly twisted from each other, forming a dihedral angle of 7.96 (15)°. researchgate.net This indicates a relatively planar arrangement between the two rings.

The conformation of these molecules is a delicate balance of steric hindrance between bulky substituents and the electronic effects inherent to the heterocyclic system. The flexibility of the ethan-1-ol side chain in the parent compound allows for a range of conformations, which can be influenced by the crystalline environment and the formation of intermolecular interactions.

| Compound | Torsional/Dihedral Angle | Value (°) | Reference |

|---|---|---|---|

| 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol | Imidazole ring to Benzene ring | 49.45 (8) | nih.gov |

| 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol | Imidazole ring to Phenyl ring 1 | 88.94 (9) | nih.gov |

| 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol | Imidazole ring to Phenyl ring 2 | 19.43 (8) | nih.gov |

| 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol | N1–C11–C12A–O1A | 46.6 (2) | nih.gov |

| 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine | Pyridine ring to Dihydroimidazole ring | 7.96 (15) | researchgate.net |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking) in Crystal Lattices

Hydrogen Bonding: The presence of both hydrogen bond donors (the hydroxyl group -OH and the secondary amine N-H in the dihydroimidazole ring) and acceptors (the nitrogen atoms of the imidazole ring and the oxygen of the hydroxyl group) in this compound makes it highly susceptible to forming extensive hydrogen bond networks.

In related structures, these interactions are prevalent. For example, in the crystal structure of 2-[2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol, molecules are linked by O—H⋯N hydrogen bonds, creating chains along the b-axis. nih.gov These chains are further interconnected by C—H⋯O hydrogen bonds, resulting in a two-dimensional network. nih.gov Similarly, in 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, a three-dimensional network is generated through a combination of O—H⋯N, C—H⋯O, and C—H⋯Cl hydrogen bonds. researchgate.net The crystal structure of 2-[4,5-diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol reveals helical chains formed by O—H⋯N hydrogen bonds, which are then linked into sheets by C—H⋯O interactions and further assembled into a three-dimensional structure via C—H⋯N hydrogen bonds. researchgate.net In 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, neighboring molecules are linked into one-dimensional chains by intermolecular N—H⋯N hydrogen bonds. researchgate.net

Pi-Pi Stacking and Other Interactions: Aromatic rings present in derivatives of this compound can participate in π-π stacking interactions, which contribute to the stability of the crystal structure. wikipedia.org These interactions involve the parallel or offset stacking of aromatic rings. In 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, the crystal structure is further stabilized by intermolecular C—H⋯π and π–π interactions, with a centroid-to-centroid distance of 3.853 Å. researchgate.net The presence of π-systems allows for these attractive, non-covalent interactions that play a significant role in supramolecular chemistry. chemrxiv.orgnih.gov

Additionally, C—H⋯π interactions are observed where a C-H bond points towards the face of an aromatic ring. Such interactions are noted in the crystal structures of 2-[2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol and 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. nih.govresearchgate.net

| Compound Derivative | Interaction Type | Description | Reference |

|---|---|---|---|

| 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine | N—H⋯N Hydrogen Bond | Links neighboring molecules into one-dimensional chains. | researchgate.net |

| 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine | C—H⋯π and π–π Stacking | Further stabilizes the crystal structure (centroid-to-centroid distance 3.853 Å). | researchgate.net |

| 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol | O—H⋯N Hydrogen Bond | Forms chains of molecules along the b-axis. | nih.gov |

| 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol | C—H⋯O Hydrogen Bond | Connects the hydrogen-bonded chains into a two-dimensional network. | nih.gov |

| 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol | C—H⋯π Interaction | Also observed in the crystal packing. | nih.gov |

| 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol | O—H⋯N, C—H⋯O, C—H⋯Cl Hydrogen Bonds | Generate a three-dimensional network. | researchgate.net |

| 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol | C—H⋯π(ring) Interaction | Augments the hydrogen bonding network. | researchgate.net |

| 2-[4,5-Diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol | O—H⋯N, C—H⋯O, C—H⋯N Hydrogen Bonds | Forms a complex three-dimensional structure. | researchgate.net |

Theoretical and Computational Chemistry Studies on 2 4,5 Dihydro 1h Imidazol 2 Yl Ethan 1 Ol

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. For 2-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol, these methods would provide invaluable insights into its intrinsic properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Orbital Characterization)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO indicates its ability to donate an electron, while the LUMO's energy reflects its capacity to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. google.com

A hypothetical DFT study on this compound would involve optimizing its molecular geometry and then calculating the energies of its molecular orbitals. The resulting HOMO and LUMO energy values, and the calculated energy gap, would be presented in a data table. The characterization of these orbitals would reveal which atoms or functional groups (the imidazoline (B1206853) ring, the hydroxyl group, or the ethyl bridge) contribute most significantly to these frontier orbitals, thereby identifying the likely sites for electrophilic and nucleophilic attack.

Hypothetical Data Table for Electronic Properties of this compound:

| Parameter | Hypothetical Value (eV) |

| EHOMO | Value not available |

| ELUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

Derivation of Chemical Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Electrophilicity Index)

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, based on conceptual DFT, provide a quantitative measure of reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions. google.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons, calculated as χ² / (2η).

A dedicated study would present these calculated values in a table, offering a comprehensive profile of the molecule's reactivity.

Hypothetical Data Table for Chemical Reactivity Descriptors of this compound:

| Descriptor | Formula | Hypothetical Value |

| Ionization Potential (I) | -EHOMO | Value not available |

| Electron Affinity (A) | -ELUMO | Value not available |

| Electronegativity (χ) | (I + A) / 2 | Value not available |

| Chemical Hardness (η) | (I - A) / 2 | Value not available |

| Chemical Softness (S) | 1 / η | Value not available |

| Electrophilicity Index (ω) | χ² / (2η) | Value not available |

Prediction of Dipole Moments and Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, one would expect negative potential around the nitrogen and oxygen atoms and positive potential around the hydrogen atoms.

Geometrical Optimization and Theoretical Prediction of Vibrational Frequencies

Before calculating other properties, the molecular geometry of this compound would be optimized to find its most stable conformation (lowest energy state). This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized bond lengths, bond angles, and dihedral angles would be reported.

Following optimization, a frequency calculation would be performed. This not only confirms that the optimized structure is a true minimum (no imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman vibrational spectra. Each calculated vibrational frequency corresponds to a specific type of molecular motion (e.g., N-H stretch, C-O stretch, ring deformation). These theoretical frequencies are often scaled to better match experimental data.

Hypothetical Data Table for Selected Calculated Vibrational Frequencies of this compound:

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Value not available |

| N-H Stretch | Value not available |

| C=N Stretch | Value not available |

| C-O Stretch | Value not available |

| CH₂ Scissoring | Value not available |

Molecular Dynamics Simulations for Investigating Molecular Adsorption and Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations would be particularly useful for understanding the behavior of this compound at interfaces, such as on a metal surface.

Elucidation of Adsorption Mechanisms on Metal Surfaces, with a Focus on Corrosion Inhibition

The compound this compound is noted in patent literature as a potential corrosion inhibitor. MD simulations can provide atomic-level insights into how it achieves this function. A typical simulation would involve placing one or more molecules of the inhibitor in a simulation box with a metal surface (e.g., iron or copper) and a corrosive medium (e.g., water and ions).

The simulation would track the trajectories of all atoms, revealing how the inhibitor molecule approaches and adsorbs onto the metal surface. Key findings from such a study would include:

Adsorption Energy: The strength of the interaction between the inhibitor and the metal surface.

Adsorption Orientation: The preferred orientation of the molecule on the surface. It is likely that the molecule would adsorb through the electron-rich nitrogen and oxygen atoms, as well as the π-electrons of the imidazoline ring, to form a protective layer.

Interaction with Water: How the inhibitor displaces water molecules from the metal surface, a crucial step in preventing corrosion.

Protective Film Formation: At higher concentrations, the simulation could show how multiple inhibitor molecules self-assemble to form a dense, protective film that acts as a barrier to corrosive species.

The results would be presented through analyses of radial distribution functions (to show the distance between specific atoms of the inhibitor and the metal surface), interaction energies, and visualizations of the simulation snapshots.

Quantitative Analysis of Binding Energies and Interaction Dynamics

Computational methods, particularly quantum mechanics (QM) and molecular dynamics (MD) simulations, are instrumental in quantifying the non-covalent interactions that govern the binding of a molecule to its target receptor or its behavior in a solvent. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions.

The binding energy (ΔE_binding) is a key metric calculated to assess the strength of an interaction between two molecules, such as a ligand and a protein. It is typically calculated using the following formula:

ΔE_binding = E_complex – (E_ligand + E_receptor)

Where E_complex is the total energy of the ligand-receptor complex, and E_ligand and E_receptor are the energies of the isolated ligand and receptor, respectively. A more negative value indicates a stronger and more stable interaction.

Similarly, a study on 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine investigated its interaction with methanol (B129727), calculating the hydrogen bonding interaction energies. The strongest interaction, with an energy of -34.6 kJ/mol, was found between the methanol molecule and the imidazole (B134444) moiety of the compound. researchgate.net

Interaction dynamics are often studied using molecular dynamics simulations. These simulations model the movement of atoms over time, providing a dynamic picture of how a molecule interacts with its environment. For example, in the crystal structure of a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, neighboring molecules are linked by intermolecular N-H···N hydrogen bonds. nih.gov The structure is further stabilized by C-H···π and π-π interactions, with a centroid-to-centroid distance of 3.853 Å. nih.gov The dihedral angle between the pyridine (B92270) and imidazoline rings in this molecule was found to be 7.96 (15)°. nih.gov

Table 1: Example of Calculated Interaction Energies for an Imidazole Derivative (Data is illustrative and based on a study of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine with methanol) researchgate.net

| Interacting Fragments | Interaction Type | Calculated Interaction Energy (kJ/mol) |

| Imidazole moiety & Methanol | Hydrogen Bond | -34.6 |

| 1H-perimidine & Methanol | Hydrogen Bond | -28.7 |

| 1H-perimidine & Methanol | Hydrogen Bond | -23.3 |

Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming molecular structures and interpreting experimental spectra.

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). Following optimization, the magnetic shielding tensors for NMR and the harmonic vibrational frequencies for IR are calculated.

For NMR predictions, the calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). For IR predictions, the calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and other systematic errors in the computational method. nih.gov

While specific computational spectroscopic data for this compound is not published, studies on similar molecules demonstrate the accuracy of this approach. For example, a study on novel imidazole derivatives used DFT with the B3LYP/6-31G(d,p) basis set to optimize the geometry and predict spectroscopic properties. nih.gov

In another study, the experimental and theoretical ¹H and ¹³C NMR chemical shifts of diethyl [[2-(1-aryl-4,5-dihydro-1H-imidazol-2-yl)hydrazinyl]methylene]propanedioates were determined. The theoretical values were calculated in the gas phase and in a solvent (chloroform), showing good agreement with the experimental data.

Table 2: Example of Experimental and Computationally Predicted ¹H NMR Chemical Shifts for a Dihydroimidazole (B8729859) Derivative (Data is illustrative and based on a study of a substituted 4,5-dihydro-1H-imidazole derivative)

| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| NH (imidazole) | 5.45–6.33 (broad singlet) | Data not available in source |

| CH₂-CH₂ (imidazole) | 3.38–4.79 | Data not available in source |

Table 3: Example of Experimental and Computationally Predicted IR Frequencies for a Dihydroimidazole Derivative (Data is illustrative and based on a study of a substituted 4,5-dihydro-1H-imidazole derivative)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H stretch | ~3325 | Data not available in source |

| C-H stretch (aromatic) | ~3058 | Data not available in source |

| C-H stretch (aliphatic) | ~2925, 2865 | Data not available in source |

| C=N stretch | ~1665 | Data not available in source |

The comparison between calculated and experimental spectra serves as a powerful validation tool for the proposed molecular structure.

Applications of 2 4,5 Dihydro 1h Imidazol 2 Yl Ethan 1 Ol and Its Derivatives in Chemical Sciences

Role as Essential Building Blocks in the Synthesis of Diverse Organic Compounds

The 2-imidazoline scaffold is a crucial building block in organic synthesis, providing access to a wide array of more complex heterocyclic compounds. wikipedia.orgorganic-chemistry.org The reactivity of the imidazoline (B1206853) ring, combined with the functional handle of the hydroxyethyl (B10761427) group, allows for its elaboration into diverse molecular architectures.

Common synthetic routes to 2-imidazolines involve the condensation of 1,2-diamines like ethylenediamine (B42938) with nitriles or esters. wikipedia.org More direct methods include the reaction of aldehydes with ethylenediamine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. organic-chemistry.org These accessible synthetic pathways make 2-imidazolines, including the hydroxyethyl variant, readily available starting materials.

Once formed, the 2-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol structure can be modified in several ways. The imidazoline ring can be oxidized to form the corresponding aromatic imidazole (B134444). organic-chemistry.org For instance, 2-imidazolines can be smoothly oxidized to imidazoles using reagents like (diacetoxyiodo)benzene (B116549) at room temperature. organic-chemistry.org Furthermore, the imidazoline moiety serves as a precursor for creating larger, hybrid molecular systems. A notable example is the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, a novel hybrid compound, which was prepared from a 2-chloro-4,5-dihydro-1H-imidazole derivative. nih.gov This highlights the role of the imidazoline core in constructing complex, multi-ring structures with potential biological activities. nih.gov The hydroxyl group on the side chain offers another site for chemical modification, such as esterification or etherification, further expanding the synthetic utility of the parent molecule. These transformations underscore the importance of this compound and its analogues as versatile intermediates for accessing a rich variety of organic molecules, including N-heterocycles that are prevalent in medicinal chemistry. rsc.orgrsc.org

Contributions to Coordination Chemistry and Advanced Ligand Design

The nitrogen atoms within the 4,5-dihydro-1H-imidazole ring make these compounds excellent N-donor ligands in coordination chemistry. researchgate.net Their ability to coordinate with a wide range of metal ions has led to the development of advanced ligands for catalysis and materials science. wikipedia.orgwikipedia.org

Derivatives of this compound readily form stable complexes with transition metals. The ligand typically binds to metal centers through the imine nitrogen atom (C=N), which acts as a pure sigma-donor. wikipedia.org The adjacent amine nitrogen (-NH-) and the oxygen of the hydroxyethyl group can also participate in coordination, allowing the molecule to act as a bidentate or even tridentate ligand, forming stable chelate rings with the metal ion.

Imidazolin-2-imines, which are derivatives of 2-imidazolines, are particularly effective ligands that can coordinate with nearly all transition metals, as well as lanthanides and actinides. researchgate.net These complexes have found applications as catalysts in various reactions, including olefin polymerization. researchgate.net For example, ferrocene-bridged bis(imidazolin-2-imine) ligands have been used to synthesize complexes with a variety of divalent transition metals, including manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). researchgate.net Similarly, Schiff base type ligands incorporating related quinoline (B57606) groups have been shown to form dinuclear complexes with Mn(II) and Zn(II) and mononuclear complexes with Co(II), Ni(II), and Cu(II). rsc.org The rich coordination chemistry of these ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for their application in catalysis and the development of new materials with specific optical or magnetic properties. researchgate.netrsc.org

The 2-imidazoline framework is an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. wikipedia.org By introducing chiral centers into the imidazoline ring or its substituents, ligands can be created that effectively control the stereochemistry of metal-catalyzed reactions. These ligands are structural analogues of widely used 2-oxazolines and have been successfully employed in reactions such as Suzuki–Miyaura couplings, Diels–Alder reactions, and asymmetric allylic substitutions. wikipedia.org

A common strategy involves reacting chiral amino acids or their derivatives to construct the imidazoline ring, thereby embedding chirality directly into the ligand backbone. For example, chiral 2-(pyridine-2-yl)imidazolidine-4-one derivatives, which share the core imidazolidine (B613845) structure, have been synthesized and their copper(II) complexes have proven to be efficient catalysts for asymmetric Henry reactions. beilstein-archives.org The synthesis of bis(imidazolin-2-yl)pyridine ligands, which can act as chiral pincer ligands, can be achieved directly from the corresponding dialdehydes, showcasing a straightforward route to these valuable catalytic tools. organic-chemistry.org The development of such ligands is critical in modern synthetic chemistry, particularly for the production of enantiomerically pure pharmaceuticals and other high-value chemicals. beilstein-archives.org The modular nature of the synthesis of these imidazoline-based ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity for specific chemical transformations. wikipedia.orgbeilstein-archives.org

Comprehensive Studies on Corrosion Inhibition Mechanisms

One of the most significant industrial applications of this compound and its long-chain alkyl derivatives is the protection of metals, particularly carbon steel, from corrosion, especially in acidic environments found in oil and gas pipelines. acs.orgresearchgate.net

The effectiveness of imidazoline-based inhibitors stems from their ability to adsorb onto the metal surface and form a dense, protective film that acts as a barrier to corrosive agents. researchgate.netacs.org The adsorption mechanism is a combination of physisorption and chemisorption. researchgate.net

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair electrons on the nitrogen atoms of the imidazoline ring, the π-electrons of the C=N double bond, and the lone pair electrons on the oxygen atom of the hydroxyethyl group can interact with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. acs.orgnih.gov Density functional theory (DFT) calculations have confirmed that heteroatoms like nitrogen and oxygen serve as the primary adsorption sites. nih.govnih.gov

Physisorption: In acidic solutions, the imidazoline ring can become protonated, acquiring a positive charge. This leads to electrostatic attraction between the cationic inhibitor molecule and the negatively charged metal surface (the cathode in the corrosion cell), further strengthening the adsorption. researchgate.netwhiterose.ac.uk

Once adsorbed, the inhibitor molecules arrange themselves on the surface. Derivatives with long hydrophobic alkyl chains (often derived from fatty acids like tall oil fatty acid) orient these chains away from the metal surface. acs.orgwhiterose.ac.uk This creates a hydrophobic layer that repels water and corrosive species, effectively blocking contact between the metal and the aggressive environment. acs.org The adsorption process is often modeled using the Langmuir adsorption isotherm, which describes the formation of a monolayer of inhibitor on the metal surface. acs.orgresearchgate.net

| Inhibitor Derivative | Metal | Environment | Key Finding | Reference |

|---|---|---|---|---|

| 2-(2-pentadecyl-4, 5-dihydro-1H-imidazol-1-yl)ethanol (PDIE) | Copper | Phase Change Material Melts | Adsorption follows Langmuir isotherm; a mix of physisorption and chemisorption. Optimal concentration of 0.5 mM gave >70% efficiency. | researchgate.net |

| Tall oil fatty acid/diethylenetriamine (TOFA/DETA) imidazoline | X65 Carbon Steel | CO2-saturated 3 wt% NaCl | Forms a protective film; inhibitor is protonated at low pH (~4.1), enhancing adsorption. | researchgate.net |

| Gemini imidazoline surfactants | X70 Carbon Steel | NaCl Solution | Forms a dense hydrophobic film via covalent adsorption between nitrogen positive ions and the metal surface. | acs.org |

| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol (B145695) | Carbon Steel | Chloride Solution | Achieved >91% inhibition efficiency; adsorption leads to the replacement of water molecules on the steel surface. | icm.edu.pl |

The performance of imidazoline inhibitors is highly dependent on both the surrounding environment and the specific molecular structure of the inhibitor.

Influence of Environmental Conditions:

pH: The pH of the environment is a critical factor. In acidic, CO2-saturated brines (pH ~4.1), the imidazoline ring becomes fully protonated. researchgate.netwhiterose.ac.uk This protonation increases the inhibitor's solubility and enhances its electrostatic adsorption onto the steel surface, thereby improving inhibition performance. whiterose.ac.uk

Temperature: Elevated temperatures can pose a challenge for inhibitors that rely on physisorption. whiterose.ac.uk Higher temperatures can reduce the stability of the adsorbed film, often requiring higher inhibitor concentrations to achieve the same level of protection. whiterose.ac.uk

Presence of Other Phases: In oil-water mixtures, oil-soluble imidazoline derivatives can be more easily transported to the metal surface within the oil phase. researchgate.net This can lead to the formation of a more stable and protective film compared to purely aqueous systems. researchgate.net The presence of existing corrosion product layers, such as iron carbonate (FeCO3), can also have a significant impact, sometimes working synergistically with the inhibitor to provide enhanced protection. researchgate.netwhiterose.ac.uk

Influence of Structural Modifications:

Hydrophobic Chain: The length and degree of unsaturation of the alkyl chain substituent (R-group) significantly influence inhibitor efficiency. whiterose.ac.uk Longer hydrocarbon chains generally lead to stronger intermolecular cohesive forces and a more robust protective film, correlating with increased inhibition. whiterose.ac.uk

Hydrolysis: A key aspect of imidazoline chemistry in aqueous environments is its potential to undergo hydrolysis, reverting to the amido-amine precursor from which it was synthesized. whiterose.ac.uk This is an acid-catalyzed reaction, and its rate is temperature-dependent. The hydrolysis consumes the active imidazoline species, which can alter the long-term performance and mechanism of corrosion inhibition. whiterose.ac.uk

Applications in Material Science and Industrial Formulations.google.combenchchem.com

The unique chemical structure of this compound, featuring a reactive hydroxyl group and a polar imidazoline ring, makes it and its derivatives valuable precursors in the field of material science. These compounds find utility in the formulation of various industrial products, primarily due to their surface-active properties and potential for integration into polymeric systems.

Development of Surface-Active Agents, including Surfactants and Emulsifiers.google.combenchchem.com

Derivatives of this compound, particularly those with long alkyl chains, are well-established as effective surface-active agents. The inherent polarity of the hydroxyethyl imidazoline head group, combined with a long hydrophobic tail, allows these molecules to reduce surface and interfacial tension, making them suitable for use as surfactants and emulsifiers. encyclopedia.pub

The synthesis of these surfactants typically involves the reaction of fatty acids with N-(2-hydroxyethyl)ethylenediamine, which first forms an amide that subsequently cyclizes to the corresponding 1-hydroxyethyl-2-alkyl-2-imidazoline. google.com The length of the alkyl chain (R group) is a critical determinant of the surfactant's properties and is derived from the fatty acid used in the synthesis. mst.dk

These imidazoline-based surfactants can be cationic, but can also be formulated as amphoteric surfactants. encyclopedia.pubmst.dk Amphoteric derivatives, which possess both acidic and basic functional groups, are particularly versatile as they can adapt to different pH conditions, exhibiting cationic properties in acidic solutions and anionic properties in alkaline solutions. mst.dk This characteristic makes them effective in a wide range of formulations, from personal care products to industrial cleaners. wikipedia.org For instance, the reaction of a long-chain imidazoline with methyl acrylate (B77674) can produce an amphoteric surfactant with excellent detergency and wetting properties. google.com

Table 1: Examples of Surface-Active Agents Derived from Hydroxyethyl Imidazoline

| Derivative Name | R Group (from Fatty Acid) | Surfactant Type | Key Properties |

| 1-Hydroxyethyl-2-undecyl-2-imidazoline | C11H23 | Cationic/Amphoteric | Good detergency and wetting |

| Oleyl Hydroxyethyl Imidazoline | Oleyl (C18H35) | Cationic/Amphoteric | Emulsifying, corrosion inhibition |

| Coco-derived Hydroxyethyl Imidazoline | Coco fatty alkyls | Cationic/Amphoteric | Mildness, foaming properties |

This table is generated based on information on related hydroxyethyl imidazoline derivatives.

Research has shown that these surfactants are effective corrosion inhibitors for metals, a property attributed to their ability to form a protective film on the metal surface. google.com They are also used as emulsifiers in various applications, including asphalt (B605645) emulsions and oil-based formulations.

Integration into Polymer Chemistry and Advanced Material Systems

The bifunctional nature of this compound, with its hydroxyl group and the reactive sites on the imidazoline ring, presents opportunities for its incorporation into polymer structures. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyurethanes, while the imidazoline ring can be involved in various other polymerization reactions or act as a catalytic center.

While specific research on the direct polymerization of this compound is limited, the broader class of imidazoline derivatives has been explored in polymer science. For example, the imidazoline ring can act as a building block for novel polymeric materials. The development of polymers based on poly(2-hydroxyethyl methacrylate) featuring pendant thiazolium groups, which share structural similarities with imidazolium (B1220033) salts, highlights the potential for creating functional polymers with unique properties such as antimicrobial activity.

The integration of imidazoline-based monomers can impart specific functionalities to the resulting polymer. The cationic nature of the imidazoline ring can be utilized to create polyelectrolytes with applications in areas such as water treatment, gene delivery, and as components in stimuli-responsive materials.

Table 2: Potential Polymer Systems Incorporating Hydroxyethyl Imidazoline Derivatives

| Polymer Type | Monomer/Functional Group | Potential Application | Research Findings |

| Polyesters | Dicarboxylic acids + Hydroxyethyl imidazoline derivatives | Fibers, resins, coatings | The hydroxyl group can react to form ester linkages. |

| Polyurethanes | Diisocyanates + Hydroxyethyl imidazoline derivatives | Foams, elastomers, adhesives | The hydroxyl group can react to form urethane (B1682113) linkages. lubrizol.com |

| Cationic Polymers | Polymerization of imidazoline-containing monomers | Flocculants, antimicrobial surfaces | The imidazoline ring provides a cationic charge. |

This table illustrates the potential for polymerization based on the functional groups of hydroxyethyl imidazoline derivatives.

Further research into the polymerization of this compound and its derivatives could lead to the development of advanced materials with tailored properties for a variety of specialized applications.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Identification of Current Knowledge Gaps

Research on 2-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-ol itself is not extensively documented in publicly available literature, suggesting it is a novel or underexplored compound. However, the broader class of 4,5-dihydro-1H-imidazole (imidazoline) derivatives is the subject of considerable scientific inquiry. researchgate.netlew.ro These compounds are recognized for their presence in numerous natural products and pharmaceuticals, and they serve as crucial intermediates in organic synthesis. researchgate.net Chiral imidazolines, in particular, are widely utilized as organocatalysts. researchgate.net

A significant body of research exists on the synthesis of imidazoline (B1206853) derivatives, with numerous methods being developed and refined over the last decade. researchgate.net These methods often involve the cyclization of various precursors. For instance, the reaction of nitriles with ethylenediamine (B42938) is a common route. While specific synthesis routes for this compound are not widely published, a plausible method involves the reaction of 3-hydroxypropanenitrile with ethylenediamine.

The primary knowledge gap lies in the specific characterization and application of this compound. Its unique bifunctional nature, possessing both a reactive imidazoline ring and a primary alcohol, suggests a wide array of potential chemical transformations and applications that remain largely unexplored. There is a lack of data on its spectroscopic properties, reactivity, and performance in various chemical systems.

Proposed Future Directions in Synthetic Strategies for Dihydroimidazoline Derivatives

The synthesis of dihydroimidazoline derivatives is a dynamic field of research, with several promising future directions. researchgate.netrsc.org Key areas for advancement include the development of more efficient, atom-economical, and environmentally benign synthetic methods. cuestionesdefisioterapia.com

Future synthetic strategies are likely to focus on:

Catalytic Approaches: The use of transition metal catalysts, such as iron, has shown promise in promoting novel multicomponent reactions for imidazoline synthesis. rsc.org Further exploration of different metal catalysts and ligands could lead to more efficient and selective syntheses. Copper-catalyzed three-component reactions have also been shown to be effective. nih.gov

Green Chemistry: The development of solvent-free reaction conditions or the use of greener solvents is a significant trend. cuestionesdefisioterapia.com Microwave-assisted and solid-phase synthesis are also being explored to reduce reaction times and simplify purification. cuestionesdefisioterapia.com

Asymmetric Synthesis: For applications in catalysis and pharmaceuticals, the enantioselective synthesis of chiral dihydroimidazolines is of paramount importance. Future work will likely involve the design of new chiral auxiliaries and catalysts to achieve high enantioselectivities.

Diversity-Oriented Synthesis: The development of synthetic routes that allow for the rapid generation of a wide variety of substituted dihydroimidazoline derivatives from common intermediates will be crucial for exploring their full potential in drug discovery and materials science. researchgate.net

Exploration of Untapped Avenues in Catalytic Applications and Novel Chemical Reactions

Untapped avenues in this area include:

Asymmetric Catalysis: While chiral dihydroimidazolines are already used as ligands in asymmetric catalysis, there is significant room for the development of new ligand architectures for a broader range of reactions. The hydroxyl group in this compound could be a key feature, potentially participating in catalysis or serving as an anchor point for further functionalization.

Polymerization Catalysis: Imidazole (B134444) and its derivatives have been investigated as catalysts for polymerization reactions. wikipedia.org The specific structure of this compound could be advantageous in ring-opening polymerization or other polymerization processes.

Novel chemical reactions involving the dihydroimidazole (B8729859) ring itself are also an area of interest. The C=N double bond can undergo various addition reactions, and the ring can be opened or rearranged to form other heterocyclic systems. nih.gov

Advancements in Computational Modeling for Predicting and Understanding Structure-Property Relationships

Computational modeling is an increasingly powerful tool in chemical research, and its application to dihydroimidazoline derivatives is expected to grow. Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking are being used to understand and predict the properties of these molecules. nih.govmdpi.comnih.govmdpi.comresearchgate.net

Future advancements in this area will likely involve:

Improved Predictive Models: The development of more accurate and reliable QSAR and other predictive models will accelerate the discovery of new dihydroimidazoline derivatives with desired properties, such as catalytic activity or biological function. mdpi.comnih.gov

Mechanistic Insights: Computational studies can provide detailed insights into reaction mechanisms, helping to optimize synthetic routes and design more efficient catalysts. rsc.org DFT calculations can be used to study the geometries and electronic structures of reactants, intermediates, and transition states. mdpi.comresearchgate.net

Virtual Screening: High-throughput virtual screening, guided by computational models, can be used to rapidly screen large libraries of virtual compounds to identify promising candidates for synthesis and testing. nih.gov

A summary of computational methods applied to imidazole derivatives is presented in the table below.

| Computational Method | Application in Imidazole Chemistry | Reference |

| 2D-QSAR (HQSAR, AutoQSAR) | Predicting the activity of cruzain inhibitors. nih.gov | nih.gov |

| 3D-QSAR (CoMFA, CoMSIA) | Investigating molecular features for cruzain inhibition. nih.gov | nih.gov |

| Molecular Docking | Assessing binding conformations in protein active sites. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |

| Density Functional Theory (DFT) | Optimizing geometries and studying electronic properties. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Molecular Dynamics (MD) | Investigating molecular stability in solution. researchgate.net | researchgate.net |

Potential for Development of Novel Materials and Chemical Systems Utilizing the Dihydroimidazole Core

The unique properties of the dihydroimidazole ring make it an attractive building block for the development of novel materials and chemical systems. The global market for imidazolines is growing, driven by their use in various industries. dataintelo.com

Potential areas for development include:

Corrosion Inhibitors: Imidazoline derivatives are already widely used as corrosion inhibitors, particularly in the oil and gas industry. dataintelo.com The specific structure of this compound, with its additional hydroxyl group, may offer enhanced performance or new mechanisms of action.

Surfactants and Emulsifiers: The amphiphilic nature of some dihydroimidazoline derivatives makes them suitable for use as surfactants and emulsifiers in a variety of applications, including personal care products and agriculture. dataintelo.com

Ionic Liquids: Imidazolium (B1220033) salts, which can be derived from dihydroimidazolines, are a well-established class of ionic liquids with a wide range of applications, including as solvents and electrolytes. wikipedia.orguobasrah.edu.iq

Polymers and Advanced Materials: The dihydroimidazole moiety can be incorporated into polymer backbones or used as a pendant group to impart specific properties, such as thermal stability, conductivity, or metal-ion binding capacity. researchgate.net

Sensors: The electron-rich nature of the imidazole ring allows for its derivatives to bind with various ions and molecules, making them promising candidates for the development of chemical sensors. rsc.org

Q & A

Advanced Research Question

- Antifungal Assays : Broth microdilution (CLSI M27/M38 guidelines) quantifies minimum inhibitory concentrations (MICs) against strains like Candida albicans.

- Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹¹C-BU99008) are used in PET imaging to evaluate blood-brain barrier penetration and target engagement in vivo .

- Structure-Activity Relationship (SAR) : Modifications to the ethanol moiety or imidazole substituents are correlated with activity changes using regression models .

How is this compound utilized in coordination chemistry?

Advanced Research Question

The imidazole nitrogen and ethanol oxygen act as bidentate ligands for metal ions (e.g., Cu²⁺, Zn²⁺). Coordination complexes are synthesized by refluxing the ligand with metal salts in ethanol/water mixtures. Crystallographic data (e.g., bond lengths, coordination geometry) validate complex formation. For example, analogous complexes show square-planar or octahedral geometries depending on the metal ion .

How should researchers address discrepancies between spectroscopic and crystallographic data?

Q. Data Contradiction Analysis

- Case Example : If NMR suggests a planar imidazole ring but SCXRD shows an envelope conformation, consider dynamic effects in solution (e.g., ring puckering) versus solid-state rigidity.

- Validation Steps :

- Re-examine NMR sample preparation (e.g., solvent polarity, temperature).

- Perform density functional theory (DFT) calculations to compare solution and solid-state energetics.

- Use variable-temperature NMR to detect conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.